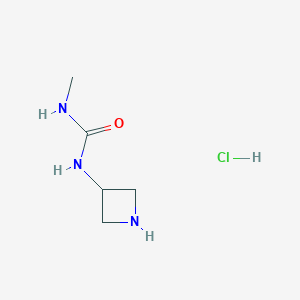

1-(Azetidin-3-yl)-3-methylurea hydrochloride

Overview

Description

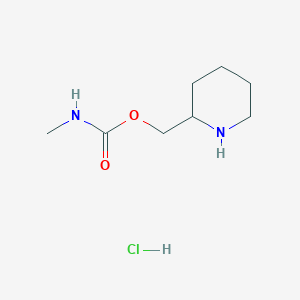

“1-(Azetidin-3-yl)-3-methylurea hydrochloride” is a chemical compound that contains an azetidine ring, a urea group, and a methyl group. Azetidine is a three-membered heterocyclic compound containing nitrogen. Urea is a functional group that consists of a carbonyl group flanked by two amine groups. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .

Molecular Structure Analysis

The molecular structure of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is a three-membered ring, which introduces strain into the molecule. The urea group is planar due to the double bond character of the C-N bonds. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated nitrogen in the azetidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(Azetidin-3-yl)-3-methylurea hydrochloride” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability. The presence of the hydrochloride could suggest that the compound is soluble in water .

Scientific Research Applications

Antileishmanial Activity

Singh et al. (2012) synthesized a series of compounds related to 1-(Azetidin-3-yl)-3-methylurea hydrochloride, finding that some derivatives displayed antileishmanial activity comparable to clinical antileishmanial drugs like amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Anti-Inflammatory Activity

Sharma et al. (2013) investigated new derivatives of a similar compound for their anti-inflammatory effects. Most compounds showed potent results, comparable with indomethacin, a common anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).

Antibacterial Activity

Chhajed and Upasani (2012) reported the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds. Some of these compounds exhibited potent antibacterial activity, indicating potential use in antibiotic development (Chhajed & Upasani, 2012).

Anti-Filarial Activity

In a 2010 study, Chhajed et al. synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them for anti-filarial activity. Some compounds showed good affinity and potency against filarial infections (Chhajed et al., 2010).

Analgesic Properties

Chhajed and Upasani (2016) also explored similar compounds for their analgesic and anti-inflammatory properties, finding significant results in animal models (Chhajed & Upasani, 2016).

Synthesis Process Optimization

Reddy et al. (2011) focused on optimizing the synthesis process of azetidin-3-ol hydrochloride, a related compound, highlighting the industrial relevance of these substances (Reddy et al., 2011).

Antimicrobial Screening

Desai and Dodiya (2014) synthesized and tested azetidin-2-one derivatives for antimicrobial activity, demonstrating their potential in combating bacterial and fungal infections (Desai & Dodiya, 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(azetidin-3-yl)-1h-imidazole , have been used in a variety of natural and synthetic products exhibiting a range of biological activities .

Mode of Action

Related compounds like 1-(azetidin-3-yl)-1h-imidazole and 1-(Azetidin-3-yl)ethanone hydrochloride have been studied, suggesting that the azetidine moiety could play a crucial role in the interaction with its targets .

Biochemical Pathways

Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may interact with biochemical pathways related to amino acid metabolism.

Result of Action

Azetidine derivatives have been used in the synthesis of new heterocyclic amino acid derivatives , suggesting that they may have potential applications in the development of novel drugs.

properties

IUPAC Name |

1-(azetidin-3-yl)-3-methylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c1-6-5(9)8-4-2-7-3-4;/h4,7H,2-3H2,1H3,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYNGXXEPMOHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-3-methylurea hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)